Compound Description: YM-08050 is a novel benzamide derivative investigated for its potential as a neuroleptic drug. It exhibits potent central dopaminergic blocking activity and demonstrates significant inhibitory effects on apomorphine-induced stereotyped behavior and emesis, methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open field behavior in animal models. Furthermore, YM-08050 shows greater inhibitory effects on [3H]dopamine binding and dopamine-sensitive adenylate cyclase in canine caudate nucleus synaptic membranes compared to haloperidol and chlorpromazine.
Compound Description: This compound is a potent neuroleptic agent, showing significantly higher potency in inhibiting apomorphine-induced stereotyped behavior in rats compared to haloperidol and metoclopramide. Notably, YM-09151-2 exhibits a favorable ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide, indicating a potential for reduced extrapyramidal side effects. It has been radiolabeled for metabolic and pharmacokinetic studies.
Compound Description: This compound is a potent neuroleptic drug. Its crystal and molecular structure has been determined, revealing an intramolecular hydrogen bond contributing to its conformational preferences. This compound's structural features have been discussed in relation to its neuroleptic activity.
Compound Description: This compound is a benzamide derivative with structural similarities to other potent neuroleptic drugs. Its crystal structure has been determined, revealing an intramolecular hydrogen bond between the amide nitrogen and the methoxyl oxygen atom.
Compound Description: BRL 20596 is an anilide analogue of the substituted benzamide clebopride (3), developed for its potential antipsychotic activity. While it lacks the gastric stimulatory activity of clebopride, it retains potent central dopamine antagonist activity, suggesting a similar affinity for central dopamine receptors as benzamides.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.